N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide
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Overview
Description
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dihydroisoquinoline moiety, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with an amine and a cyanide source to form an α-amino nitrile intermediate . This intermediate can then undergo further functionalization to introduce the sulfonamide and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Properties
Molecular Formula |
C26H28N2O3S |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C26H28N2O3S/c1-20-10-12-25(13-11-20)32(30,31)28(17-22-7-5-6-21(2)16-22)19-26(29)27-15-14-23-8-3-4-9-24(23)18-27/h3-13,16H,14-15,17-19H2,1-2H3 |
InChI Key |
YUWNQOAYLUTJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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